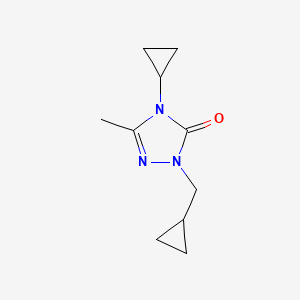

4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-11-12(6-8-2-3-8)10(14)13(7)9-4-5-9/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHCQZFWQSZJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CC2)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable triazole precursor in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Triazolone derivatives vary significantly in biological and chemical behavior based on substituents. Key comparisons include:

- Acidity (pKa): The target compound’s cyclopropyl groups are less electron-withdrawing than aryl halides (e.g., 4-Cl-phenyl), suggesting a higher pKa compared to analogs like 4-(4-chlorophenyl)-derivatives .

- NMR Shifts: Cyclopropyl groups induce distinct ¹H-NMR shifts (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and deshielded ¹³C-NMR signals (~10–15 ppm for cyclopropyl carbons), as seen in theoretical studies of related triazolones .

Research Findings and Data Tables

Table 1: Comparative pKa Values in Non-Aqueous Solvents

Biological Activity

4-Cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2199472-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

The molecular formula of the compound is , with a molecular weight of 193.25 g/mol. The compound's structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2199472-59-6 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases, which are critical in cell signaling and regulation.

Antimicrobial Activity

Research has shown that compounds with triazole rings often exhibit antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against pathogens.

Anti-inflammatory Effects

Triazole derivatives have been studied for their anti-inflammatory properties. The compound may exert these effects by modulating the activity of inflammatory mediators such as cytokines and chemokines. In vitro studies are needed to confirm these effects specifically for this compound.

Anticancer Properties

Emerging evidence suggests that triazole compounds can influence cancer cell proliferation and survival. The inhibition of specific kinases involved in cancer progression could be a mechanism through which this compound may exhibit anticancer properties. For instance, studies on related compounds have shown significant activity against various cancer cell lines.

Case Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, the antimicrobial activity of several triazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) suggesting that compounds similar to this compound could be effective in inhibiting bacterial growth.

Case Study 2: Kinase Inhibition

A recent study investigated the inhibition profiles of various triazole compounds against tyrosine kinases involved in cancer signaling pathways. The results indicated that certain structural modifications significantly enhanced kinase selectivity and potency, suggesting a potential pathway for further development of this compound as a therapeutic agent.

Research Findings

Research indicates that the biological activity of triazole compounds can be influenced by their structural characteristics. Key findings include:

- Kinase Inhibition : Compounds with similar structures have shown selective inhibition against kinases like JAK and TYK2.

- Antimicrobial Efficacy : Triazoles have been effective against fungal infections, with some derivatives showing promise against resistant bacterial strains.

- Anti-inflammatory Potential : Modulation of inflammatory pathways has been observed in related compounds, warranting further exploration for this specific compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cycloaddition or nucleophilic substitution. Key steps include:

- Cyclopropane introduction: Reacting cyclopropylmethyl halides with triazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Triazolone ring formation: Condensation of hydrazine derivatives with carbonyl compounds, requiring precise pH control (pH 6–8) to minimize side reactions .

- Optimization parameters: Temperature (70–100°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) to achieve yields >75% .

Critical Note: Impurities often arise from incomplete cyclopropane coupling; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy:

- ¹H-NMR: Confirm cyclopropyl protons (δ 0.5–1.5 ppm) and triazolone NH (δ 10–12 ppm) .

- ¹³C-NMR: Identify carbonyl (C=O, δ 160–170 ppm) and cyclopropyl carbons (δ 5–15 ppm) .

- HPLC: Use a C18 column with methanol/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₄N₄O: 218.11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Control experiments: Test the compound’s stability under assay conditions (e.g., pH, temperature) to rule out degradation .

- Structural analogs: Compare activity with derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate structural determinants .

- Dose-response curves: Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-specific effects .

Example: A study found conflicting IC₅₀ values in kinase inhibition assays; adjusting DMSO concentration (<1%) resolved variability .

Q. How does the compound’s structure influence its acidity and reactivity in non-aqueous solvents?

Methodological Answer: The triazolone ring and cyclopropyl groups confer unique acid-base properties:

- pKa determination: Potentiometric titrations in isopropyl alcohol/tert-butyl alcohol using 0.05 M tetrabutylammonium hydroxide (TBAH) .

- Typical pKa range: 8.5–10.5, influenced by electron-withdrawing cyclopropyl groups .

- Solvent effects: Acidity decreases in polar aprotic solvents (e.g., DMF) due to reduced stabilization of deprotonated species .

Data Summary (Example):

| Solvent | pKa |

|---|---|

| Isopropyl alcohol | 9.2 |

| tert-Butyl alcohol | 9.8 |

| DMF | 10.3 |

Q. What strategies are effective for improving the compound’s stability during long-term storage?

Methodological Answer: Stability challenges stem from hygroscopicity and light sensitivity:

- Storage conditions: Use amber vials under nitrogen at –20°C; desiccants (silica gel) prevent hydrolysis .

- Lyophilization: Freeze-drying in phosphate buffer (pH 7.4) increases shelf life (>12 months) .

- Stability assays: Monitor degradation via HPLC every 3 months; degradation products often include triazole ring-opened derivatives .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use a combination of in silico and experimental approaches:

- Molecular docking: Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina) with RMSD thresholds <2.0 Å .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) at varying concentrations (10 nM–10 µM) .

- Mutagenesis studies: Replace key residues (e.g., Lys123 in kinases) to confirm binding specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variability (50–85%) often arises from:

- Reagent purity: Use freshly distilled cyclopropylmethyl bromide (>98% purity) to avoid side reactions .

- Catalyst optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Scale-up adjustments: Maintain stirring rate (>500 rpm) and inert atmosphere (N₂/Ar) during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.